molecular formula C5H2ClN3O2S B1347130 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 23576-89-8

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B1347130
CAS No.: 23576-89-8
M. Wt: 203.61 g/mol
InChI Key: VLASBESFPINWKH-UHFFFAOYSA-N
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Description

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C5H2ClN3O2S and a molecular weight of 203.61 g/mol . This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on the imidazo[2,1-b][1,3]thiazole ring system. It is a solid substance with a melting point of 192-193°C .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . Additionally, this compound can disrupt normal cell signaling, resulting in altered cell proliferation and apoptosis rates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism . Additionally, this compound can affect the levels of key metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound can significantly impact its biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-nitroethane with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to the presence of both a chlorine atom and a nitro group on the imidazo[2,1-b][1,3]thiazole ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLASBESFPINWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306657
Record name 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23576-89-8
Record name 23576-89-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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